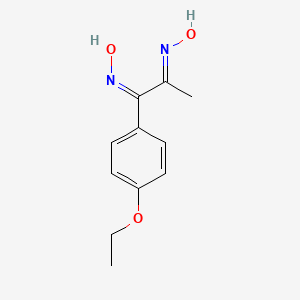
1-(4-ethoxyphenyl)-1,2-propanedione dioxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethoxyphenyl)-1,2-propanedione dioxime, commonly known as EPD, is a chemical compound that has gained significant attention in scientific research. EPD is a chelating agent that is widely used in various fields such as medicine, agriculture, and environmental science. This compound has unique properties that make it an effective tool for research and experimentation.
作用机制
EPD acts as a chelating agent by forming stable complexes with metal ions. The two oxime groups in EPD bind to metal ions, forming a ring structure that stabilizes the complex. This complex is then excreted from the body or removed from the environment, effectively removing the toxic metal.
Biochemical and Physiological Effects
EPD has been shown to have minimal toxicity and is well-tolerated by the body. It does not accumulate in the body and is excreted within 24 hours. EPD has been shown to have antioxidant properties and can protect against oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
实验室实验的优点和局限性
EPD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for metal ions, making it an effective chelating agent. EPD is also relatively inexpensive, making it accessible for research labs with limited funding. However, EPD has some limitations. It has a narrow range of metal ions that it can chelate, limiting its use in some experiments. It can also interfere with the activity of some enzymes, which can affect the results of experiments.
未来方向
EPD has several potential future directions for scientific research. One area of interest is the development of new chelating agents that have a broader range of metal ions that they can chelate. Another area of interest is the use of EPD in the treatment of other diseases such as cancer and neurodegenerative disorders. EPD has also shown potential as a tool for the analysis of metal ion content in various samples, including biological samples and environmental samples.
Conclusion
In conclusion, EPD is a versatile compound that has gained significant attention in scientific research. Its unique properties make it an effective tool for research and experimentation. EPD has several advantages for lab experiments, including its stability, ease of synthesis, and high affinity for metal ions. However, it also has some limitations that need to be considered. EPD has several potential future directions for scientific research, including the development of new chelating agents and the use of EPD in the treatment of other diseases.
合成方法
The synthesis of EPD involves the reaction of 4-ethoxyphenylhydrazine with 1,2-propanedione dioxime. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The resulting compound is then purified using various techniques such as recrystallization and column chromatography. The purity of the compound is crucial for its effectiveness in scientific research.
科学研究应用
EPD has been extensively used in various scientific research fields such as medicine, agriculture, and environmental science. In medicine, EPD is used as a chelating agent for the treatment of heavy metal poisoning. It has been shown to be effective in removing toxic metals such as lead, mercury, and cadmium from the body. In agriculture, EPD is used as a plant growth regulator and as a tool for the analysis of heavy metal content in soil and plants. In environmental science, EPD is used for the removal of heavy metals from wastewater.
属性
IUPAC Name |
(NE)-N-[(1Z)-1-(4-ethoxyphenyl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-10-6-4-9(5-7-10)11(13-15)8(2)12-14/h4-7,14-15H,3H2,1-2H3/b12-8+,13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRYUVJQEQMJAF-UHSWXSRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NO)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/O)/C(=N/O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorobenzyl)-4-({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine hydrochloride](/img/structure/B6067125.png)
![2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6067143.png)
![ethyl N-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-N-methylglycinate](/img/structure/B6067148.png)
![(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6067160.png)
![4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6067170.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6067173.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(ethylsulfonyl)piperidine](/img/structure/B6067174.png)
![N~2~,N~2~-dimethyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide](/img/structure/B6067194.png)
![4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6067199.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B6067214.png)
![methyl 5-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6067216.png)
![1,1'-[1,4-phenylenebis(methylene)]bis(7-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione)](/img/structure/B6067218.png)
![4-chloro-2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B6067221.png)
![2-[2-(difluoromethoxy)phenyl]-7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6067222.png)